oxophosphanium CAS No. 88648-28-6](/img/structure/B14379739.png)
[(3,5-Dichlorophenyl)methoxy](1-hydroxyethyl)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dichlorophenyl)methoxyoxophosphanium is a complex organophosphorus compound characterized by the presence of a dichlorophenyl group, a methoxy group, and an oxophosphanium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dichlorophenyl)methoxyoxophosphanium typically involves the reaction of 3,5-dichlorophenol with a suitable methoxyethylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methoxy group. The resulting intermediate is then reacted with a phosphorus-containing reagent, such as phosphorus oxychloride, to introduce the oxophosphanium moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-Dichlorophenyl)methoxyoxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxophosphanium moiety to a phosphine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the dichlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
(3,5-Dichlorophenyl)methoxyoxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3,5-Dichlorophenyl)methoxyoxophosphanium involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes and modulating their activity. The presence of the dichlorophenyl group enhances its ability to interact with hydrophobic regions of proteins, while the oxophosphanium moiety can participate in redox reactions.
Comparaison Avec Des Composés Similaires
(3,5-Dichlorophenyl)methoxyoxophosphanium can be compared with other similar compounds, such as:
(3,5-Dichlorophenyl)methoxyphosphine: Lacks the oxo group, resulting in different reactivity.
(3,5-Dichlorophenyl)methoxyphosphonium: Contains a phosphonium ion instead of an oxophosphanium moiety.
(3,5-Dichlorophenyl)methoxyphosphonate: Features a phosphonate group, altering its chemical properties.
Propriétés
Numéro CAS |
88648-28-6 |
|---|---|
Formule moléculaire |
C9H10Cl2O3P+ |
Poids moléculaire |
268.05 g/mol |
Nom IUPAC |
(3,5-dichlorophenyl)methoxy-(1-hydroxyethyl)-oxophosphanium |
InChI |
InChI=1S/C9H10Cl2O3P/c1-6(12)15(13)14-5-7-2-8(10)4-9(11)3-7/h2-4,6,12H,5H2,1H3/q+1 |
Clé InChI |
JKAGXVVATIIEKA-UHFFFAOYSA-N |
SMILES canonique |
CC(O)[P+](=O)OCC1=CC(=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


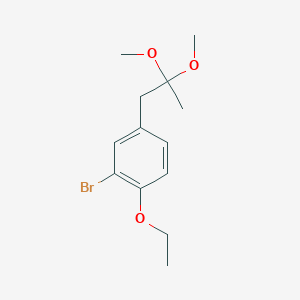
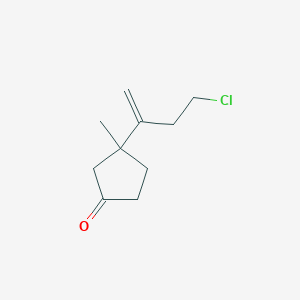
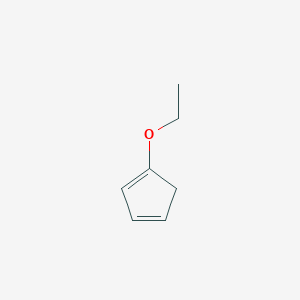
![3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid](/img/structure/B14379686.png)
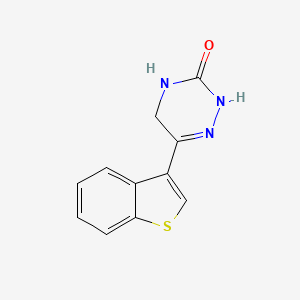

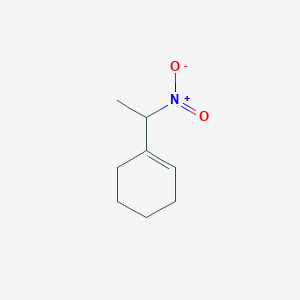
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B14379702.png)
![1-Methyl-6,6-dioxo-1,6-dihydro-6lambda~6~-thiepino[4,5-b]pyrrole-5,7-dicarboxylic acid](/img/structure/B14379709.png)
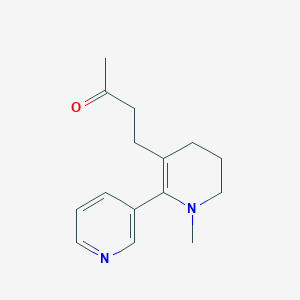

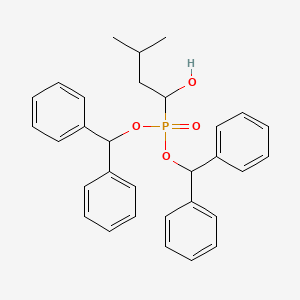
![2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol](/img/structure/B14379725.png)

